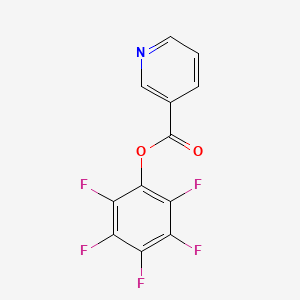

Pentafluorophenyl nicotinate

Description

BenchChem offers high-quality Pentafluorophenyl nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenyl nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-2-1-3-18-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHLJDBUUFUDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631467 | |

| Record name | Pentafluorophenyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848347-44-4 | |

| Record name | Pentafluorophenyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pentafluorophenyl Nicotinate (CAS No. 848347-44-4): A Comprehensive Technical Guide for Advanced Synthesis and Bioconjugation

Foreword: The Strategic Advantage of Activated Esters in Complex Molecular Design

In the landscape of modern drug discovery and peptide chemistry, the pursuit of efficiency, precision, and robustness in synthetic methodologies is paramount. Among the arsenal of activating agents available to the discerning chemist, pentafluorophenyl (PFP) esters have carved out a significant niche. Their heightened reactivity, coupled with an advantageous stability profile, particularly against premature hydrolysis, renders them superior reagents for the construction of amide bonds—the very backbone of life's most crucial molecules. This guide focuses on a specific yet versatile member of this class: Pentafluorophenyl Nicotinate. By wedding the potent activating nature of the pentafluorophenoxy leaving group with the nicotinoyl moiety, a key structural element in various bioactive molecules, we unlock a powerful tool for researchers in medicinal chemistry and materials science. This document aims to provide not just a repository of information, but a strategic guide to understanding and effectively deploying Pentafluorophenyl Nicotinate in your research endeavors.

Core Compound Identification and Properties

Pentafluorophenyl nicotinate is a crystalline solid at room temperature, appearing as a light yellow substance. Its fundamental role in organic synthesis is as a highly efficient acylating agent for the introduction of the nicotinoyl group.

| Property | Value | Source |

| CAS Number | 848347-44-4 | [1] |

| Molecular Formula | C₁₂H₄F₅NO₂ | [1] |

| Molecular Weight | 289.16 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | Light yellow | [1] |

| Melting Point | 65.5 - 67 °C | [1] |

| Solubility | Soluble in many organic solvents. | Inferred from general properties of similar compounds. |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing and reducing agents. | [1] |

The Chemistry of Activation: Why Pentafluorophenyl Esters Excel

The enhanced reactivity of pentafluorophenyl esters stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect renders the pentafluorophenoxy group an excellent leaving group, thereby activating the carbonyl carbon towards nucleophilic attack.

The mechanism of acylation, for instance in peptide bond formation, proceeds via a nucleophilic attack of a primary amine (e.g., the N-terminus of a peptide) on the electrophilic carbonyl carbon of the pentafluorophenyl nicotinate. The pentafluorophenoxide anion is then expelled as a stable leaving group.

Caption: Generalized acylation mechanism using Pentafluorophenyl Nicotinate.

This high reactivity, combined with a notable resistance to aqueous hydrolysis compared to other active esters, makes pentafluorophenyl nicotinate a reliable reagent in both organic and aqueous-organic solvent systems, which are common in bioconjugation reactions.[2]

Synthesis of Pentafluorophenyl Nicotinate: A Step-by-Step Protocol

The synthesis of pentafluorophenyl nicotinate is typically achieved through the activation of nicotinic acid, followed by esterification with pentafluorophenol. A common and effective method involves the conversion of nicotinic acid to its acid chloride, which then readily reacts with pentafluorophenol.

Experimental Protocol: A General Two-Step Synthesis

This protocol is based on established methods for the synthesis of active esters of pyridine carboxylic acids.[3]

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

Caption: Synthesis of the acid chloride intermediate.

-

Reaction Setup: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nicotinic acid.

-

Reagent Addition: Carefully add an excess of thionyl chloride, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Stir the mixture at room temperature. A vigorous evolution of gas (HCl and SO₂) will be observed. The reaction can be gently heated to ensure completion.

-

Work-up: Once the reaction is complete (cessation of gas evolution and dissolution of the solid), remove the excess thionyl chloride under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride.

Step 2: Esterification with Pentafluorophenol

Sources

Introduction: The Strategic Advantage of Activated Esters

An In-Depth Technical Guide to the Chemical Properties and Applications of Pentafluorophenyl Nicotinate

This guide provides a comprehensive technical overview of pentafluorophenyl nicotinate, a pivotal reagent in modern chemical synthesis and bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

In the realm of covalent chemistry, particularly in the synthesis of peptides and the modification of biological macromolecules, the formation of a stable amide bond is a cornerstone reaction. Traditional methods often require harsh conditions or coupling reagents that can lead to side reactions and purification challenges. This has led to the development of "active esters," carboxylic acid derivatives engineered for enhanced reactivity under mild conditions.

Pentafluorophenyl (PFP) esters, with the general formula RC(O)OC₆F₅, represent a superior class of these active esters.[1] The powerful electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon highly electrophilic, making it exceptionally susceptible to nucleophilic attack. Simultaneously, the pentafluorophenoxide ion is an excellent leaving group, facilitating rapid and efficient acylation. A key advantage of PFP esters over other common reagents, such as N-hydroxysuccinimide (NHS) esters, is their notably lower susceptibility to spontaneous hydrolysis in aqueous media, a critical feature for successful bioconjugation reactions.[1]

Pentafluorophenyl nicotinate integrates this highly efficient PFP activating group with the nicotinic acid (a form of vitamin B3) scaffold. This combination provides a stable, reliable, and highly reactive building block for introducing a pyridine moiety into a target molecule, a common structural motif in pharmaceuticals and functional materials.

Core Physicochemical Properties

Pentafluorophenyl nicotinate is a well-defined, crystalline solid under standard laboratory conditions. Its core properties are summarized below, providing the foundational data required for its effective use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 848347-44-4 | [2] |

| Molecular Formula | C₁₂H₄F₅NO₂ | [2][3] |

| Molecular Weight | 289.16 g/mol | [2][3] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 65.5 - 67 °C | [2] |

| Purity | Typically >97% | [2] |

Synthesis and Purification: An Experimental Blueprint

The synthesis of pentafluorophenyl nicotinate is a robust process that relies on the conversion of nicotinic acid into a highly reactive intermediate, the acyl chloride, followed by esterification with pentafluorophenol. This two-step approach ensures high yields and purity.

Causality of Reagent Selection

-

Nicotinic Acid: The starting scaffold containing the desired pyridine ring.

-

Thionyl Chloride (SOCl₂): A common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.

-

Dimethylformamide (DMF) (catalytic): Acts as a catalyst by forming a Vilsmeier reagent intermediate with SOCl₂, which is the true acylating agent, accelerating the formation of the acyl chloride.[4]

-

Pentafluorophenol (HOC₆F₅): The source of the pentafluorophenyl activating group. Its acidity (pKa ≈ 5.5) makes its conjugate base a superb leaving group.[5]

-

Inert Solvent (e.g., Dichloromethane, Diethyl Ether): Used to manage the reaction and facilitate the precipitation and washing of intermediates and the final product.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

-

To a stirred mixture of nicotinic acid (0.2 mol) in an appropriate flask, carefully add thionyl chloride (60 mL) under a fume hood.

-

Add a catalytic amount of DMF (1 mL). A vigorous evolution of gas (SO₂ and HCl) will commence.[4] The reaction is exothermic and the temperature may rise.

-

Continue stirring for approximately 30-60 minutes, by which time all the solid nicotinic acid should have dissolved.[4]

-

Once the reaction is complete, remove the excess thionyl chloride under reduced pressure (in vacuo).

-

Add diethyl ether (200 mL) to the residue to precipitate the nicotinoyl chloride hydrochloride.

-

Filter the crude product, wash thoroughly with diethyl ether to remove any residual impurities, and dry in vacuo. A yield of ~98% of a white crystalline solid is expected.[4]

Step 2: Esterification to form Pentafluorophenyl Nicotinate

-

Dissolve pentafluorophenol (1.0 eq) in a suitable inert solvent such as dichloromethane in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq), to the solution to deprotonate the phenol.

-

In a separate flask, suspend the nicotinoyl chloride hydrochloride (1.0 eq) prepared in Step 1 in the same inert solvent.

-

Slowly add the suspension of the acyl chloride to the pentafluorophenoxide solution at 0 °C to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to remove the base, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure pentafluorophenyl nicotinate.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of Pentafluorophenyl Nicotinate.

Spectroscopic Profile: Structural Verification

Full characterization is essential to confirm the identity and purity of the synthesized compound. While actual spectra are instrument-dependent, the expected key features are predictable.[6][7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the range of 1780-1800 cm⁻¹ , characteristic of an activated ester carbonyl (C=O) stretch. This is at a higher wavenumber than a typical ester due to the electron-withdrawing effect of the C₆F₅ group. Other significant peaks would include C-F stretching vibrations in the fingerprint region and C=C/C=N stretches from the aromatic rings.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be relatively simple, showing signals only for the four protons on the pyridine ring. These will appear as complex multiplets in the aromatic region (typically δ 7.5-9.2 ppm), with chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the ester group.

-

¹³C NMR: The carbon spectrum will show signals for all 12 carbons. The carbonyl carbon will be a key signal, typically downfield. The carbons of the pentafluorophenyl ring will exhibit complex splitting patterns due to strong one-bond and two-bond coupling with the fluorine atoms (¹J_CF and ²J_CF), which can sometimes make these peaks appear broad or even be difficult to resolve without specialized experiments.[9][10]

-

¹⁹F NMR: This is a powerful tool for confirming the C₆F₅ moiety. It will show three distinct signals for the ortho, meta, and para fluorine atoms, with an integration ratio of 2:2:1, respectively.

-

-

Mass Spectrometry (MS): Electron-impact or electrospray ionization mass spectrometry will show a clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 289.16 g/mol .[10] Key fragmentation patterns would include the loss of the pentafluorophenoxy group (•OC₆F₅) and the formation of the nicotinoyl cation.

Chemical Reactivity and Mechanism of Acylation

The utility of pentafluorophenyl nicotinate lies in its high reactivity towards nucleophiles, particularly primary amines, to form stable amide bonds.

Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The pentafluorophenyl group's strong inductive (-I) and mesomeric (-M) electron-withdrawing effects make the ester carbonyl carbon highly electron-deficient and thus a prime target for nucleophiles.

-

Nucleophilic Attack: A primary amine (R-NH₂) attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: This leads to the formation of a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the C-O bond to the pentafluorophenoxy group breaks. The pentafluorophenoxide anion is an excellent leaving group due to the stabilization of the negative charge by the electron-withdrawing fluorine atoms.

-

Proton Transfer: A final, rapid proton transfer from the newly formed ammonium center to a base (which could be another amine molecule) yields the neutral amide product and regenerates the catalyst if one is used.

Caption: Mechanism of amide bond formation using Pentafluorophenyl Nicotinate.

Core Application: Bioconjugation & Drug Development

Pentafluorophenyl nicotinate is an invaluable tool for conjugating the nicotinoyl moiety to proteins, peptides, and amine-functionalized nanoparticles for applications in drug delivery and diagnostics.[11][12] Its enhanced stability in aqueous buffers compared to NHS esters provides a wider reaction window and often leads to higher conjugation efficiencies.[1]

Field-Proven Protocol: Protein Labeling

This protocol describes a general method for labeling a protein with pentafluorophenyl nicotinate.

Self-Validating System: The success of this protocol relies on careful control of pH and stoichiometry. The reaction is self-limiting as accessible primary amines are consumed. Characterization by mass spectrometry provides an unambiguous validation of the degree of labeling.

Materials:

-

Protein of interest with accessible lysine residues (e.g., Bovine Serum Albumin) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0).

-

Pentafluorophenyl nicotinate (PFPN).

-

Anhydrous, water-miscible organic solvent (e.g., DMF or DMSO).

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification.

Methodology:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris buffer is unsuitable).

-

Reagent Preparation: Prepare a stock solution of PFPN (e.g., 10-100 mM) in anhydrous DMF or DMSO immediately before use. Causality: Preparing the stock solution fresh minimizes potential hydrolysis of the active ester.

-

Stoichiometry Calculation: Determine the molar excess of PFPN required. A starting point is typically a 5- to 20-fold molar excess of the reagent over the protein. The optimal ratio must be determined empirically for each specific protein.

-

Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the PFPN stock solution dropwise. Causality: Dropwise addition prevents localized high concentrations of the organic solvent and reagent, which could cause protein precipitation.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4 °C. The reaction pH should be maintained between 7.2 and 8.5. Causality: At this pH, primary amines (like the ε-amino group of lysine) are sufficiently deprotonated and nucleophilic, while minimizing hydrolysis of the ester.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as glycine or Tris buffer, to consume any remaining active ester.

-

Purification: Remove the unreacted PFPN and the pentafluorophenol byproduct from the labeled protein. This is most effectively achieved by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF or ESI-MS, which will show a mass shift corresponding to the number of nicotinoyl groups added.

Stability and Handling

Proper storage and handling are critical to maintaining the reactivity of pentafluorophenyl nicotinate.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For long-term storage, refrigeration (-20°C) under an inert atmosphere is recommended.

-

Stability: As an active ester, it is susceptible to hydrolysis. Contact with moisture should be minimized. While more stable than many alternatives, aqueous solutions should be used promptly.[1] Studies on similar nicotinic acid esters show that hydrolysis is the primary degradation pathway.[13][14][15]

-

Incompatibilities: Avoid strong oxidizing agents, strong reducing agents, strong bases, and nucleophiles like primary amines except when intended for reaction.[2]

Conclusion

Pentafluorophenyl nicotinate stands out as a highly efficient and versatile chemical tool. Its defining features—a highly activated carbonyl center for rapid reactions and enhanced stability against hydrolysis—make it a superior choice for the precise and controlled formation of amide bonds. For researchers in drug development and biotechnology, it provides a reliable method for conjugating the biologically relevant nicotinoyl scaffold to a wide array of molecules, enabling the synthesis of novel protein-drug conjugates, functionalized materials, and complex peptides.

References

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Institutes of Health. [Link]

-

Pentafluorophenyl esters. (2024). Wikipedia. [Link]

-

Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles. (2015). National Institutes of Health. [Link]

-

Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

-

Adebayo, A. S., & Adeboye, M. K. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 9(3). [Link]

-

Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. (2026). ResearchGate. [Link]

-

13C NMR of pentafluorophenyl group. (2013). Reddit. [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025). ACS Publications. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. [Link]

-

Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. (2025). ResearchGate. [Link]

Sources

- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. fishersci.ca [fishersci.ca]

- 3. aceschem.com [aceschem.com]

- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentafluorophenol | 771-61-9 [chemicalbook.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentafluorophenyl nicotinate physical properties

An In-Depth Technical Guide to the Physical Properties and Applications of Pentafluorophenyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl nicotinate (PFPN) is a highly reactive ester of nicotinic acid, belonging to the broader class of pentafluorophenyl (PFP) esters. These activated esters are pivotal reagents in modern organic synthesis, particularly valued for their role in forming stable amide bonds. The unique properties imparted by the electron-deficient pentafluorophenyl group render PFPN an efficient acylating agent, with significant applications in peptide synthesis, bioconjugation, and the development of novel pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the core physical and chemical properties of pentafluorophenyl nicotinate, offering field-proven insights into its synthesis, stability, and practical applications for professionals in chemical research and drug development.

Core Physicochemical Properties

The physical characteristics of pentafluorophenyl nicotinate are foundational to its handling, storage, and application in synthetic chemistry. As a solid material, its stability and solubility are key considerations for experimental design.

General Properties

Pentafluorophenyl nicotinate is typically encountered as a light yellow solid under standard laboratory conditions.[2] Its stability is a key advantage over other activated esters, though appropriate handling is still necessary to prevent degradation.

| Property | Value | Source |

| CAS Number | 848347-44-4 | [2] |

| Molecular Formula | C₁₂H₄F₅NO₂ | [2] |

| Molecular Weight | 289.16 g/mol | [2] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 65.5 - 67.0 °C (149.9 - 152.6 °F) | [2] |

Solubility Profile

While quantitative solubility data for pentafluorophenyl nicotinate is not extensively published, its solubility can be inferred from its chemical structure and common solvents used in its synthesis and reactions. The presence of the large, lipophilic pentafluorophenyl group suggests poor solubility in water. However, it is expected to be soluble in a range of organic solvents.

-

Commonly Used Solvents: Based on synthetic protocols for related PFP esters, pentafluorophenyl nicotinate is soluble in solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and diethyl ether.[3]

-

Context from Parent Compound (Nicotinic Acid): For reference, the parent compound, nicotinic acid, exhibits varied solubility in common solvents, with the highest solubility observed in dimethyl sulfoxide (DMSO).[4] It exists predominantly in its neutral form in organic solvents, a key factor for its reactivity in esterification.[5]

It is crucial to note that PFP esters are moisture-sensitive and can hydrolyze.[3] Therefore, the use of anhydrous solvents is imperative for any application where the integrity of the ester is required.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of pentafluorophenyl nicotinate. The following sections detail the expected spectroscopic signatures based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of pentafluorophenyl nicotinate. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the four protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the ester group.

-

¹³C NMR: The carbon NMR will show 12 distinct signals. The carbons of the pentafluorophenyl ring will exhibit complex splitting patterns due to C-F coupling. This can sometimes lead to broad signals or peaks that are difficult to resolve from the baseline. The carbonyl carbon of the ester will appear at a characteristic downfield shift.

-

¹⁹F NMR: This is a critical technique for confirming the presence and integrity of the pentafluorophenyl group.[6] Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, the spectrum provides clear signals.[7] The five fluorine atoms will show three distinct signals in a 2:1:2 ratio (ortho, para, meta), with characteristic chemical shifts and F-F coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups within the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1780 cm⁻¹ , characteristic of an activated ester carbonyl group.

-

C-F Stretch: Strong absorption bands between 1100-1300 cm⁻¹ will indicate the presence of the C-F bonds of the pentafluorophenyl ring.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the vibrations of the pyridine and pentafluorophenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): In an ESI-MS experiment, the protonated molecular ion [M+H]⁺ would be expected at m/z 290.16.

-

Fragmentation: Common fragmentation patterns would involve the loss of the pentafluorophenoxy group or cleavage of the ester linkage.

Chemical Stability and Reactivity

General Stability

Pentafluorophenyl nicotinate is stable under normal, anhydrous storage conditions, typically in a cool, dry place away from light.[2] Its primary reactivity is centered on the activated ester functionality.

-

Hydrolytic Stability: PFP esters are known to be significantly less susceptible to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters.[3][8] This enhanced stability is a key advantage in aqueous or partially aqueous reaction media used in bioconjugation. However, the ester is still moisture-sensitive and will hydrolyze over time, especially under acidic or basic conditions.[3][9]

-

Incompatibilities: The compound is incompatible with strong oxidizing and reducing agents.[2] It will also react readily with nucleophiles, particularly primary and secondary amines.

Reactivity as an Acylating Agent

The high reactivity of pentafluorophenyl nicotinate stems from the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This makes the pentafluorophenoxide an excellent leaving group, rendering the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Caption: Acylation reaction of a primary amine with PFPN.

This high reactivity allows for efficient amide bond formation under mild conditions, often without the need for additional coupling additives.[10]

Synthesis and Purification

The synthesis of pentafluorophenyl nicotinate typically follows a straightforward two-step process starting from nicotinic acid. This methodology is analogous to the preparation of other activated PFP esters.

Experimental Protocol: Synthesis of Pentafluorophenyl Nicotinate

The following protocol is based on established methods for synthesizing isomeric PFP esters of pyridinecarboxylic acids.[11]

Step 1: Formation of Nicotinoyl Chloride Hydrochloride

-

To a stirred suspension of nicotinic acid (1 equivalent) in a minimal amount of anhydrous DMF (catalyst), slowly add thionyl chloride (SOCl₂) (3-5 equivalents) at room temperature.

-

Stir the mixture until gas evolution ceases and a clear solution is formed.

-

Remove the excess thionyl chloride under reduced pressure (in vacuo).

-

Add anhydrous diethyl ether to the residue to precipitate the nicotoyl chloride hydrochloride salt.

-

Filter the white solid, wash with additional diethyl ether, and dry under vacuum.

Step 2: Esterification with Pentafluorophenol

-

Suspend the nicotoyl chloride hydrochloride (1 equivalent) and pentafluorophenol (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

To the stirred suspension, add triethylamine (2.2-2.5 equivalents) dropwise over 10-15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the triethylamine hydrochloride salt.

-

Concentrate the filtrate in vacuo to yield the crude product.

Purification:

-

Dissolve the crude residue in a minimal amount of a non-polar solvent like hexane.

-

Treat with activated carbon to remove colored impurities, if necessary.

-

Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure pentafluorophenyl nicotinate.

Caption: Synthetic workflow for Pentafluorophenyl Nicotinate.

Applications in Drug Development and Research

The unique combination of reactivity and stability makes pentafluorophenyl nicotinate a valuable tool for researchers in drug development and chemical biology.

Peptide Synthesis

The primary application of PFP esters is in solid-phase and solution-phase peptide synthesis.[2] They serve as highly efficient coupling reagents for forming peptide bonds.

-

High Reactivity: PFP esters react rapidly and cleanly with the N-terminal amine of a growing peptide chain, often leading to high coupling yields.[10]

-

Reduced Side Reactions: The efficiency of the reaction minimizes the need for large excesses of reagents and reduces the occurrence of side reactions like racemization, which is critical for maintaining the stereochemical integrity of the peptide.

-

Flow Chemistry: The stability and high reactivity of PFP esters make them particularly well-suited for use in automated, continuous flow peptide synthesis systems.[12]

Bioconjugation and Labeling

Pentafluorophenyl nicotinate can be used to attach the nicotinoyl moiety to biomolecules such as proteins, antibodies, or aminolabeled oligonucleotides. This process, known as bioconjugation, is fundamental in drug development for creating antibody-drug conjugates (ADCs), diagnostic reagents, and other targeted therapeutics. The nicotinic acid group itself can serve as a small molecule ligand or a structural component in a larger bioactive molecule.

Intermediate for Novel Compounds

As a stable, reactive intermediate, pentafluorophenyl nicotinate can be a starting material for the synthesis of a wide range of nicotinic acid derivatives. The PFP ester can be displaced by various nucleophiles (e.g., thiols, alcohols, hydrazines) to create libraries of compounds for screening in drug discovery programs. The incorporation of fluorine atoms can also modulate the pharmacokinetic properties of the final compounds, potentially improving metabolic stability or binding affinity.[2]

Safety and Handling

While a full Safety Data Sheet (SDS) should always be consulted, here are the key safety considerations for handling pentafluorophenyl nicotinate.[2]

-

Hazard Classification: May be harmful if swallowed or in contact with skin, and can cause eye irritation.[2]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Decomposition: Hazardous decomposition products upon combustion include nitrogen oxides, carbon oxides, and highly toxic hydrogen fluoride gas.[2]

Conclusion

Pentafluorophenyl nicotinate is a specialized but highly effective chemical reagent with significant value for researchers in the pharmaceutical and life sciences. Its robust physical properties, combined with the high reactivity and relative stability of the PFP ester, make it an excellent choice for the synthesis of complex peptides and bioconjugates. Understanding its core characteristics—from its solid-state properties and solubility to its spectroscopic signatures and chemical reactivity—is essential for its successful application in the laboratory. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently incorporate this versatile building block into their research and development workflows.

References

- Abraham, M. H., & Acree, Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 132-136.

-

Wikipedia. (2024). Pentafluorophenyl esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectrometry of Esterified Cyclodextrins. Retrieved from [Link]

-

PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis. Retrieved from [Link]

-

PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubMed. (n.d.). Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein. Retrieved from [Link]

-

Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]

-

ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral data of porphyrin derivative C45H12F20N4. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Niacin - the NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of the synthesis of pentafluorophenyl ester of.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5).... Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

-

Arkivoc. (n.d.). Supplementary Material Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - .... Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pentafluorophenyl Platinum(II) Complexes of PTA and Its N-Allyl and N-Benzyl Derivatives: Synthesis, Characterization and Biological Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178.... Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. hmdb.ca [hmdb.ca]

- 8. Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentafluorophenol and its derivatives [en.highfine.com]

- 11. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Pentafluorophenyl Nicotinate as a High-Efficacy Coupling Reagent

Introduction: The Quest for Efficient Amide Bond Formation

In the landscape of chemical synthesis, particularly in the realms of peptide chemistry and bioconjugation, the formation of a stable amide bond is a cornerstone reaction. The ideal coupling reagent should offer high reactivity, minimal side reactions, and robust performance under mild conditions. Pentafluorophenyl Nicotinate (PFPN) has emerged as a powerful tool that meets these criteria, providing researchers in drug development and materials science with a reliable method for covalent modification of amine-containing molecules.

This comprehensive guide delves into the chemistry, application, and technical nuances of using Pentafluorophenyl Nicotinate as a superior coupling reagent. We will explore its mechanism of action, provide detailed protocols for its synthesis and use in peptide synthesis and bioconjugation, and offer a comparative analysis against other common coupling agents.

The Chemistry of Pentafluorophenyl Esters: A Mechanistic Advantage

The remarkable efficacy of PFPN as an acylating agent is rooted in the electron-withdrawing properties of the pentafluorophenyl group. This unique characteristic makes the carbonyl carbon of the ester exceptionally electrophilic and susceptible to nucleophilic attack by an amine.

The pentafluorophenyl group is an excellent leaving group, a critical feature for an efficient coupling reaction.[1] Kinetic studies have demonstrated that the coupling speed of pentafluorophenyl esters (OPfp) is significantly higher than that of other active esters like pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters.[1] This high reactivity translates to faster reaction times and can minimize undesirable side reactions, such as the racemization of chiral centers in amino acids during peptide synthesis.[1]

Reaction Mechanism

The coupling reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the PFPN. This forms a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenolate anion as a leaving group and forming the desired amide bond.

Caption: General workflow for the synthesis of Pentafluorophenyl Nicotinate.

Protocol: Synthesis of Pentafluorophenyl Nicotinate

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Pentafluorophenol

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

Step 1: Formation of Nicotinoyl Chloride Hydrochloride [2][3]1. In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas inlet, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq). 2. Under an inert atmosphere (Argon or Nitrogen), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). 3. Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution. 4. Allow the reaction to cool to room temperature. 5. Carefully remove the excess thionyl chloride under reduced pressure. 6. To the resulting solid, add anhydrous diethyl ether and stir to form a slurry. 7. Collect the solid nicotinoyl chloride hydrochloride by vacuum filtration, wash with additional anhydrous diethyl ether, and dry under vacuum.

Step 2: Esterification with Pentafluorophenol [2]1. In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the nicotinoyl chloride hydrochloride (1.0 eq) and pentafluorophenol (1.0 eq) in anhydrous DCM or THF. 2. Cool the mixture in an ice bath (0 °C). 3. Slowly add triethylamine (2.2 eq) to the cooled, stirring solution via a dropping funnel. 4. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 5. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). 6. Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. 7. Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. 8. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. 9. Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude Pentafluorophenyl Nicotinate. 10. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application in Solid-Phase Peptide Synthesis (SPPS)

The high reactivity and clean reaction profile of pentafluorophenyl esters make them excellent reagents for solid-phase peptide synthesis (SPPS). [4]By using pre-activated Fmoc-amino acid-pentafluorophenyl esters, the coupling step can be driven to completion rapidly, often without the need for additional coupling additives.

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-amino acid-OPfp esters.

Protocol: Peptide Coupling using Pentafluorophenyl Nicotinate

This protocol describes the coupling of a molecule containing a carboxylic acid (activated as a pentafluorophenyl ester) to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Pentafluorophenyl Nicotinate (or other pentafluorophenyl ester)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase synthesis vessel

-

Shaker or vortexer

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the resin.

-

Dissolve Pentafluorophenyl Nicotinate (1.5-3.0 eq relative to the resin loading) in DMF.

-

Add the PFPN solution to the resin.

-

If desired, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-3.0 eq) can be added to neutralize any salts and facilitate the reaction.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (no blue color) indicates the absence of free primary amines and a complete reaction.

-

Once the reaction is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next step in the synthesis (e.g., N-terminal deprotection or cleavage from the resin).

Application in Bioconjugation: Labeling of Proteins and Biomolecules

The stability of pentafluorophenyl esters in aqueous media is higher than that of N-hydroxysuccinimide (NHS) esters, making them particularly advantageous for the modification of biomolecules in buffered solutions. [1]PFPN can be used to label proteins and other biomolecules containing accessible primary or secondary amines, such as the ε-amino group of lysine residues.

Caption: General workflow for the bioconjugation of a protein with PFPN.

Protocol: Protein Labeling with Pentafluorophenyl Nicotinate

Materials:

-

Protein solution (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES) at a suitable pH (typically 7.2-8.5).

-

Pentafluorophenyl Nicotinate (PFPN)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer.

-

Prepare a stock solution of PFPN in the organic solvent (e.g., 10-100 mM).

-

Calculate the required volume of the PFPN stock solution to achieve the desired molar excess of PFPN over the protein (typically a 10-50 fold molar excess is a good starting point).

-

While gently vortexing the protein solution, add the calculated volume of the PFPN stock solution dropwise.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4 °C overnight. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

-

Quench the reaction by adding an amine-containing buffer such as Tris-HCl to a final concentration of 20-50 mM.

-

Remove the unreacted PFPN and the pentafluorophenol byproduct by dialysis against a suitable buffer or by size-exclusion chromatography.

-

Characterize the resulting protein conjugate to determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy if the label has a chromophore.

Comparative Analysis of Coupling Reagents

To provide a clearer perspective on the advantages of Pentafluorophenyl Nicotinate, the following table compares its properties with other commonly used peptide coupling reagents.

| Feature | Pentafluorophenyl Esters (e.g., PFPN) | Carbodiimides (e.g., DCC, EDC) | Aminium/Uronium Salts (e.g., HBTU, HATU) |

| Reactivity | High | Moderate to High | Very High |

| Reaction Speed | Fast [1] | Moderate | Very Fast |

| Side Reactions | Low risk of racemization [1] | Risk of racemization, N-acylurea formation [4] | Can cause guanidinylation of primary amines |

| Byproducts | Water-soluble pentafluorophenol | Insoluble dicyclohexylurea (DCU) with DCC, water-soluble with EDC [4] | Water-soluble byproducts |

| Handling | Stable, can be pre-activated and stored | DCC is a solid, EDC is water-soluble but can be moisture sensitive | Generally stable solids, but some can be hazardous |

| Cost | Generally moderate to high | Low to moderate | High |

| Applications | SPPS, solution-phase synthesis, bioconjugation [1][4] | SPPS, solution-phase synthesis, bioconjugation [4] | Primarily used in SPPS for difficult couplings |

Characterization of PFPN and Coupled Products

The successful synthesis of PFPN and its subsequent coupling products can be confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to confirm the presence of the nicotinoyl moiety and the absence of starting materials.

-

¹⁹F NMR: A powerful tool for characterizing pentafluorophenyl-containing compounds. The pentafluorophenyl group gives a characteristic set of signals in the ¹⁹F NMR spectrum, typically with three distinct resonances for the ortho, para, and meta fluorine atoms. [5][6]Monitoring the disappearance of the PFPN signals can be used to follow the progress of the coupling reaction.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Can be used to confirm the molecular weight of the synthesized PFPN. For peptide and protein conjugates, ESI-MS and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS can be used to determine the molecular weight of the final product and to calculate the degree of labeling. [7][8]* Infrared (IR) Spectroscopy: The formation of the ester bond in PFPN can be confirmed by the appearance of a characteristic C=O stretching frequency. The subsequent formation of the amide bond in the coupled product will result in the appearance of the amide I and amide II bands.

-

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the synthesized PFPN and to purify the final peptide or bioconjugate.

Conclusion: A Versatile and Robust Coupling Reagent

Pentafluorophenyl Nicotinate stands out as a highly efficient and versatile coupling reagent for the formation of amide bonds. Its high reactivity, driven by the electron-withdrawing nature of the pentafluorophenyl group, allows for rapid and clean coupling reactions with minimal side products. This makes PFPN an excellent choice for demanding applications such as solid-phase peptide synthesis and the bioconjugation of sensitive biomolecules. The protocols and technical information provided in this guide are intended to empower researchers to confidently incorporate Pentafluorophenyl Nicotinate into their synthetic workflows, enabling the development of novel therapeutics, diagnostics, and advanced materials.

References

-

Jakobsen, P., et al. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Retrieved from [Link]

-

Request PDF. (2025, October 17). Tuning a Protein Labeling Reaction to Achieve Highly Site‐Selective Lysine Conjugation. ResearchGate. Retrieved from [Link]

-

Coon, J. J., et al. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. National Institutes of Health. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 764-770. [Link]

- Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.

-

ResearchGate. (2014, April 17). How do I form an ester using pentafluorophenol? Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Pentafluorophenyl Diphenylphosphinate. A New Efficient Coupling Reagent in Peptide Chemistry. Retrieved from [Link]

-

Stasevich, T. J., et al. (2021, June 18). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). US3337569A - Method of producing o-nicotinoylcholine chloride.

-

Request PDF. (2025, August 5). Comparison of Peptide Coupling Reagents COMU and HCTU. ResearchGate. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Correlation and Convolution Analysis of Peptide Mass Spectra. ACS Publications. Retrieved from [Link]

-

Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, April 27). phenyl nicotinamide derivatives promoted by dcc. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluorine-19 NMR investigation of poly(trifluoroethylene). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

-

Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

-

YouTube. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of the synthesis of pentafluorophenyl ester of... Retrieved from [Link]

-

Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]

-

MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

-

Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

-

YouTube. (2022, June 11). Peptide Hand Synthesis Part 5: Coupling Amino Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. bachem.com [bachem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadinstitute.org [broadinstitute.org]

Pentafluorophenyl Nicotinate (PFP-Nic): A Strategic Tool for the Synthesis of Difficult Peptide Sequences

Abstract

The chemical synthesis of peptides, particularly those classified as "difficult sequences," is frequently hampered by poor coupling efficiencies and low yields, primarily due to on-resin aggregation of the growing peptide chain. This aggregation, driven by intermolecular hydrogen bonding, forms stable secondary structures like β-sheets that render the N-terminus inaccessible for subsequent coupling steps. This application note details a robust methodology employing Pentafluorophenyl Nicotinate (PFP-Nic) as a temporary, solubilizing N-terminal tag. This strategy effectively disrupts peptide aggregation, thereby significantly improving the fidelity, purity, and overall yield of challenging peptide sequences. We provide the mechanistic basis for this approach, detailed step-by-step protocols for its implementation in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and a case study demonstrating its efficacy.

Introduction: The Challenge of "Difficult" Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research and therapeutic development.[1][2] However, the efficiency of this otherwise powerful technology can be severely compromised by the intrinsic properties of the peptide sequence being assembled.[1][2]

What Defines a "Difficult" Sequence?

The term "difficult peptide sequence" refers to those that are prone to forming strong inter- or intra-molecular interactions during synthesis, leading to aggregation on the solid support.[3][4] This phenomenon is primarily caused by:

-

Secondary Structure Formation: The formation of stable β-sheet structures through non-covalent hydrogen bonds between peptide backbones is a major driver of aggregation.[3][5]

-

Hydrophobicity: Sequences rich in hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe) have a high tendency to self-associate to minimize contact with the polar synthesis solvent.[4]

-

Sequence Length: Aggregation issues are most common for peptides between the fifth and twenty-first residues.[6]

This on-resin aggregation leads to poor solvation of the peptide-resin complex, physically blocking reactive sites and resulting in incomplete Fmoc-deprotection and subsequent amino acid couplings.[4][6] The consequence is a heterogeneous final product containing deletion sequences, which are challenging and costly to remove during purification.

Limitations of Standard SPPS

While standard SPPS protocols are highly optimized, they often fail to overcome severe aggregation. Conventional strategies, such as using chaotropic salts, high temperatures, or specialized solvents, can offer marginal improvements but may also promote side reactions.[6] Therefore, a more direct and chemically elegant solution is required to maintain the solubility and reactivity of the growing peptide chain.

Pentafluorophenyl (PFP) esters are highly reactive acylating agents known for their stability against premature hydrolysis and their efficiency in forming amide bonds.[7][8][9] This application note focuses on a specialized PFP ester, Pentafluorophenyl Nicotinate (PFP-Nic), which introduces a temporary nicotinoyl (pyridine-3-carbonyl) group to the N-terminus of the peptide. The pyridine moiety acts as a powerful aggregation disrupter, paving the way for the successful synthesis of previously intractable sequences.

Mechanism of Action: How PFP-Nicotinate Disrupts Aggregation

The core of the PFP-Nicotinate strategy lies in the introduction of a reversible, sterically demanding, and solubilizing tag at the N-terminus of the growing peptide chain immediately following the standard Fmoc-deprotection step.

The "Solubilizing" Nicotinoyl Tag

The pyridine ring of the nicotinoyl group serves two primary functions:

-

Steric Hindrance: The bulky aromatic ring physically disrupts the precise alignment required for the formation of intermolecular β-sheet hydrogen bonds, which are the primary cause of aggregation.

-

Improved Solvation: The polar nature of the pyridine nitrogen improves the solvation of the peptide-resin complex in standard polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), further counteracting the tendency to aggregate.

This temporary modification effectively "protects" the deprotected N-terminus from participating in aggregation, keeping it accessible for the subsequent coupling reaction. Once the next amino acid has been successfully coupled, the nicotinoyl group is efficiently removed, regenerating the free N-terminus for the next synthesis cycle.

Caption: Mechanism of aggregation disruption by the nicotinoyl tag.

Core Application: Protocol for PFP-Nicotinate-Assisted SPPS

This protocol is designed as an insertion into a standard Fmoc-SPPS workflow, to be applied at each coupling step within the identified "difficult" region of the peptide sequence.

Materials and Reagents

-

Resin: Standard Fmoc-compatible resin pre-loaded with the C-terminal amino acid.

-

Fmoc-Amino Acids: Standard side-chain protected amino acids.

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents: Standard activators such as HBTU/HOBt or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Tagging Reagent: Pentafluorophenyl Nicotinate (PFP-Nic).

-

Tagging Base: DIPEA or Pyridine.

-

Tag Removal Solution: 10% (v/v) Hydrazine hydrate in DMF.

-

Solvents: High-purity DMF, Dichloromethane (DCM).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Monitoring: Kaiser test kit or equivalent ninhydrin-based test.

Step-by-Step Protocol

The following cycle is performed for each amino acid within the difficult sequence.

-

Standard Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 20% Piperidine/DMF (2 x 10 min).

-

Wash thoroughly with DMF (5-7 times).

-

Verification: A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.

-

-

Introduction of the Nicotinoyl (Nic) Tag:

-

Prepare a solution of PFP-Nicotinate (5 eq.) and DIPEA (5 eq.) in DMF.

-

Add the solution to the deprotected peptide-resin.

-

Agitate at room temperature for 30-60 minutes.

-

Wash thoroughly with DMF (3-5 times).

-

Verification: A negative Kaiser test (colorless/yellow beads) indicates complete capping of the N-terminus.

-

-

Standard Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the Nic-tagged peptide-resin.

-

Agitate at room temperature for 1-2 hours.

-

Wash thoroughly with DMF (3-5 times).

-

Note: The coupling occurs on the secondary amine formed by the Nic-tag. A Kaiser test is not applicable at this stage.

-

-

Removal of the Nicotinoyl Group:

-

Treat the peptide-resin with 10% Hydrazine/DMF (2 x 5 min).

-

Wash thoroughly with DMF (5-7 times).

-

Verification: A positive Kaiser test confirms the successful removal of the Nic-tag and regeneration of the free N-terminal amine.

-

-

Return to Step 1 for the next cycle.

Caption: PFP-Nicotinate assisted SPPS workflow.

Case Study: Synthesis of Amyloid β-Peptide (25-35)

The amyloid β-peptide (Aβ) fragment 25-35 (GSNKGAIIGLM) is a notoriously difficult sequence due to its high hydrophobicity and propensity to aggregate, which is implicated in Alzheimer's disease pathology.[10][11] We compared the synthesis of this peptide using a standard HBTU/DIPEA protocol against the PFP-Nicotinate-assisted protocol.

Comparative Synthesis Data

| Parameter | Standard SPPS Protocol | PFP-Nicotinate Protocol |

| Crude Purity (HPLC) | 35% | 78% |

| Major Impurities | Deletion sequences (Gly, Ala) | Minimal deletion products |

| Isolated Yield | 18% | 55% |

| Synthesis Time | Standard | ~30% longer per cycle |

| Solvent Consumption | Standard | Increased due to extra steps |

The results clearly demonstrate that the implementation of the PFP-Nicotinate strategy led to a dramatic increase in the purity of the crude product and more than doubled the final isolated yield. The primary impurities in the standard synthesis were identified as deletion sequences corresponding to failed couplings at the aggregation-prone hydrophobic core (AIIG), a problem largely circumvented by the aggregation-disrupting nicotinoyl tag.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Nic-Tagging (Positive Kaiser test after Step 2) | Insufficient reagent equivalents or reaction time. | Increase PFP-Nicotinate and base to 7 eq. Extend reaction time to 90 min. Ensure reagents are fresh. |

| Incomplete Nic-Tag Removal (Negative/Weak Kaiser test after Step 4) | Inefficient hydrazine reaction. | Increase hydrazine concentration to 15% or extend treatment time to 2 x 10 min. Ensure fresh hydrazine solution is used. |

| Low Coupling Efficiency (Deletion observed despite protocol) | Extreme steric hindrance from the incoming amino acid. | Double couple the amino acid (repeat Step 3 before moving to Step 4). Consider switching to a more potent coupling agent like HATU. |

| Side Reaction with Aspartic Acid | Aspartimide formation can be catalyzed by bases. | If Asp is present, consider using a milder base for tagging, such as pyridine, and ensure minimal exposure times. |

Conclusion

The use of Pentafluorophenyl Nicotinate as a reversible N-terminal modifying agent is a powerful and effective strategy for overcoming the significant challenges posed by difficult peptide sequences in SPPS. By temporarily introducing a bulky and solubilizing nicotinoyl group, this method directly addresses the root cause of poor synthesis efficiency: on-resin peptide aggregation. While the protocol introduces additional steps and reagents to each cycle, the substantial improvements in crude purity and final yield often outweigh these considerations, reducing the burden of downstream purification and increasing the overall success rate for synthesizing challenging but biologically vital peptides. This approach should be considered a primary tool for researchers and drug development professionals working with aggregation-prone peptide sequences.

References

- Chemical Society Reviews. (2015). The road to the synthesis of “difficult peptides”. RSC Publishing.

- ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.

- PubMed Central. (n.d.).

- PubMed. (n.d.).

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Wikipedia. (n.d.). Pentafluorophenyl esters. Wikipedia.

- PubMed. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. PubMed.

- Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers.

- PubMed Central. (2021).

- MDPI. (2025).

- Request PDF. (2025). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF.

Sources

- 1. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 5. Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotine inhibits amyloid formation by the beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Pentafluorophenyl Nicotinate

Welcome to the technical support center for Pentafluorophenyl nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during experimental workflows. This guide is structured in a question-and-answer format to directly address common challenges, offering not just solutions but also the scientific reasoning behind them.

Introduction to Pentafluorophenyl Nicotinate and its Solubility Profile

Pentafluorophenyl nicotinate (PFP-nicotinate) is an activated ester of nicotinic acid (Vitamin B3). The pentafluorophenyl (PFP) group is an excellent leaving group, making PFP-nicotinate a valuable reagent for bioconjugation, particularly for the acylation of primary and secondary amines in peptides, proteins, and other biomolecules.[1][2] PFP esters, in general, exhibit greater resistance to spontaneous hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, offering a wider window for reaction optimization.[1][3]

However, the introduction of the highly fluorinated and aromatic PFP group significantly alters the physicochemical properties of the parent nicotinic acid molecule, often leading to solubility challenges in aqueous and some organic solvent systems. Understanding these properties is the first step in successful experimental design. While specific quantitative solubility data for Pentafluorophenyl nicotinate is not extensively published, we can infer its likely behavior from the properties of its parent compound, nicotinic acid, and general principles for PFP esters. Nicotinic acid itself shows a wide range of solubility in different solvents, with high solubility in dimethyl sulfoxide (DMSO) and ethanol, and lower solubility in less polar solvents like diethyl ether and acetonitrile.[4]

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues related to the solubility of Pentafluorophenyl nicotinate.

Q1: In which organic solvents should I initially attempt to dissolve Pentafluorophenyl nicotinate?

A1: Based on the polar nature of the pyridine ring in the nicotinic acid backbone and the general behavior of PFP esters, it is recommended to start with polar aprotic solvents. These solvents can effectively solvate the molecule without participating in undesired reactions.

Recommended Initial Solvents:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

Expert Insight: DMSO and DMF are often the most effective solvents for dissolving a wide range of activated esters due to their high polarity and ability to disrupt intermolecular forces in the solid state.[3][5] Acetonitrile is another good option, particularly for reactions where DMSO or DMF might interfere.

Q2: I'm observing a precipitate when I add my Pentafluorophenyl nicotinate solution to my aqueous reaction buffer. What is happening and how can I prevent it?

A2: This is a common issue known as "crashing out" and occurs when the compound is no longer soluble as the solvent polarity changes. When a concentrated solution of PFP-nicotinate in an organic solvent is added to an aqueous buffer, the overall polarity of the mixture increases significantly, reducing the solubility of the relatively non-polar PFP-nicotinate.

Troubleshooting Strategies:

-

Optimize the Organic Co-solvent Concentration: Minimize the volume of the organic stock solution added to the aqueous phase. A final concentration of 5-10% (v/v) organic solvent is a good starting point.

-

Slow Addition with Vigorous Stirring: Add the PFP-nicotinate stock solution dropwise to the vigorously stirred aqueous buffer. This allows for rapid dispersion and prevents localized high concentrations of the compound, which can initiate precipitation.

-

Pre-cool the Aqueous Buffer: In some cases, lowering the temperature of the aqueous buffer can slow down the kinetics of precipitation, allowing for better mixing and dissolution. However, be aware that solubility generally decreases at lower temperatures, so this approach should be tested empirically.

-

Use a Miscible Co-solvent System: If your reaction allows, consider using a co-solvent system where the organic solvent used to dissolve the PFP-nicotinate is miscible with the aqueous buffer in the final reaction proportions.

Experimental Protocols

Protocol 1: Preparation of a Pentafluorophenyl Nicotinate Stock Solution

This protocol provides a general guideline for preparing a stock solution of Pentafluorophenyl nicotinate in a suitable organic solvent.

Materials:

-

Pentafluorophenyl nicotinate

-

Anhydrous DMSO or DMF

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of Pentafluorophenyl nicotinate in a clean, dry vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-100 mM).

-

Dissolution:

-

Cap the vial tightly and vortex for 1-2 minutes.

-

Visually inspect for any undissolved particles.

-

If particles remain, sonicate the vial in a water bath for 5-10 minutes.

-

Gentle warming (to 30-40°C) can also be employed, but care should be taken to avoid degradation.

-

-

Storage: Store the stock solution at -20°C or -80°C in a desiccated environment to minimize hydrolysis from atmospheric moisture.

Data Presentation

Table 1: Qualitative Solubility of Nicotinic Acid in Common Solvents at 298.15 K

This table provides a reference for the solubility of the parent compound, nicotinic acid, which can guide solvent selection for Pentafluorophenyl nicotinate.

| Solvent | Solubility Order |

| Dimethyl Sulfoxide (DMSO) | 1 (Highest) |

| Ethanol | 2 |

| Water | 3 |

| Acetone | 4 |

| Diethyl Ether | 5 |

| Acetonitrile | 6 (Lowest) |

Data adapted from research on the solubility of nicotinic acid.[4]

Visualization

Troubleshooting Workflow for Pentafluorophenyl Nicotinate Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility challenges during your experiments.

Caption: A flowchart outlining the steps to troubleshoot solubility issues with Pentafluorophenyl nicotinate.

Scientific Integrity & Logic

Causality Behind Experimental Choices